molecular formula C14H11F2NO2 B2872706 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid CAS No. 2248370-24-1

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid

Katalognummer B2872706
CAS-Nummer: 2248370-24-1
Molekulargewicht: 263.244
InChI-Schlüssel: OFPGMYDBTYKYKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in 1969, and since then, it has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that are involved in inflammation and pain. By inhibiting COX activity, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce oxidative stress and to improve endothelial function, which may contribute to its cardiovascular protective effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and has a high purity. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid also has some limitations. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.

Zukünftige Richtungen

There are several future directions for research on 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to reduce the production of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its potential as a cancer therapy. Finally, research on the pharmacokinetics and pharmacodynamics of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid may help to optimize its use in clinical settings.

Synthesemethoden

The synthesis of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid involves the reaction of 2,6-difluorobenzaldehyde with methyl pyridine-2-carboxylate in the presence of a base, followed by acid hydrolysis to yield the final product. This method has been optimized over the years to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of these diseases.

Eigenschaften

IUPAC Name

3-[5-(difluoromethyl)-6-methylpyridin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-8-11(13(15)16)5-6-12(17-8)9-3-2-4-10(7-9)14(18)19/h2-7,13H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPGMYDBTYKYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.